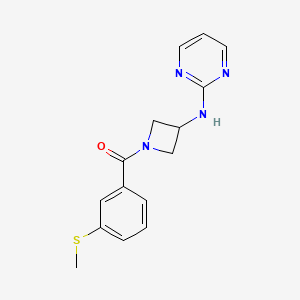

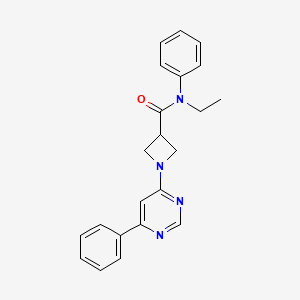

![molecular formula C10H10BrNO3S B2518144 2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid CAS No. 914630-14-1](/img/structure/B2518144.png)

2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid" is a complex molecule that appears to be related to various research areas, including organic synthesis and medicinal chemistry. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described are relevant to understanding its chemistry. The molecule consists of a bromophenyl group, a carbamoyl group, and a sulfanyl acetic acid moiety, which suggests potential for biological activity and the possibility of being part of a drug-like molecule.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that can include the formation of key intermediates such as esters, amides, and thioethers. For instance, the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters involves a one-pot reaction starting from propargylamines and proceeding through the formation of a thiophene core, which is then transformed into a pyrrole nucleus . Similarly, the synthesis of α-bromophenylacetic acid derivatives from benzaldehyde derivatives demonstrates the incorporation of bromine into the molecule, which is a step that could be relevant to the target compound . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid, reveals that bromophenyl rings can exhibit significant dihedral angles with respect to other planes in the molecule, indicating the possibility of conformational diversity in similar structures . This information is crucial for understanding the three-dimensional arrangement of the target compound, which can affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from substitution reactions, such as the nitration of bromo-substituted thiophenes, which results in various nitro-substituted products . This suggests that the bromophenyl group in the target compound could undergo electrophilic aromatic substitution reactions under appropriate conditions. Additionally, the presence of a sulfanyl group could facilitate further functionalization through reactions with electrophiles or as a nucleophile itself.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the exact compound are not detailed in the provided papers, the properties of structurally related compounds can offer insights. For example, the presence of a bromine atom and a carbamoyl group could influence the compound's polarity, solubility, and potential for forming hydrogen bonds or halogen bonds, as seen in the crystal structure of related compounds . The sulfanyl group could also contribute to the acidity of the acetic acid moiety and affect the overall stability and reactivity of the molecule.

Applications De Recherche Scientifique

Natural Products Research : Zhao et al. (2004) isolated new bromophenol derivatives, including compounds with structural similarities to the requested chemical, from the red alga Rhodomela confervoides. These compounds were studied for their potential activity against human cancer cell lines and microorganisms, although they were found inactive (Zhao et al., 2004).

Molecular Complex Characterization : Singh and Baruah (2011) characterized molecular complexes of 1,4-Naphthoquinone derivatives, including sulphur atom tethered quinone containing flexible carboxylic acid. This study highlights the structural properties and potential applications in chemistry and materials science (Singh & Baruah, 2011).

Crystallographic Analysis : Choi et al. (2007) conducted a study on a similar compound, "2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid", providing insights into its crystal structure, which is crucial for understanding its chemical behavior and potential applications in material science and drug design (Choi et al., 2007).

Synthesis and Reactivity Studies : Robins et al. (2007) explored the solution-phase syntheses of similar carbamoyl and sulfanylmethyl compounds. This research is significant for understanding the reactivity and potential applications of such compounds in pharmaceutical and chemical synthesis (Robins et al., 2007).

Antioxidant Properties : Li et al. (2011) isolated and identified bromophenols from the marine red alga Rhodomela confervoides, examining their antioxidant activities. The results suggest that these compounds, which share structural similarities with the requested chemical, can be excellent sources of natural antioxidants (Li et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

2-[2-(3-bromoanilino)-2-oxoethyl]sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3S/c11-7-2-1-3-8(4-7)12-9(13)5-16-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVXJTMTMLWPBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)CSCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

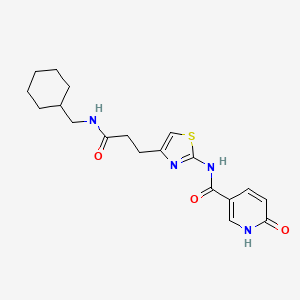

![3-chloro-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2518067.png)

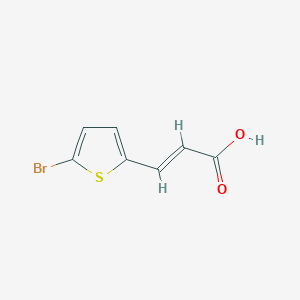

![ethyl 4-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2518068.png)

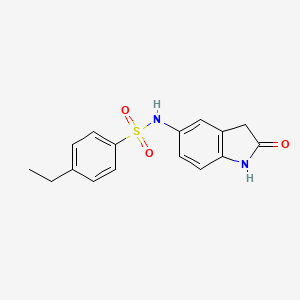

![N-(2-chlorophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2518069.png)

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2518070.png)

![3-[[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2518071.png)

![4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2518077.png)

![8,9-Dimethoxy-5-[(4-nitrobenzyl)thio]-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2518079.png)

![N-[2-(4-Phenylmethoxyphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2518081.png)